molecular formula C12H16N2O3 B1323173 (1-(4-Nitrophenyl)piperidin-4-yl)methanol CAS No. 471937-85-6

(1-(4-Nitrophenyl)piperidin-4-yl)methanol

Cat. No.: B1323173
CAS No.: 471937-85-6
M. Wt: 236.27 g/mol
InChI Key: DJKPUSPBJFCEMA-UHFFFAOYSA-N
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Description

(1-(4-Nitrophenyl)piperidin-4-yl)methanol: is an organic compound with the molecular formula C12H16N2O3. It is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a hydroxymethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

  • Reduction:

    • The nitro group in (1-(4-Nitrophenyl)piperidin-4-yl)methanol can undergo reduction to form the corresponding amine.
    • Common reagents: Hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.
  • Oxidation:

    • The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
    • Common reagents: Chromium trioxide in acetic acid or potassium permanganate in water.
  • Substitution:

    • The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
    • Common reagents: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

  • Reduction of the nitro group forms (1-(4-Aminophenyl)piperidin-4-yl)methanol.
  • Oxidation of the hydroxymethyl group forms (1-(4-Nitrophenyl)piperidin-4-yl)formaldehyde or (1-(4-Nitrophenyl)piperidin-4-yl)carboxylic acid.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Used in the development of new pharmaceuticals and bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
  • Studied for its interactions with various biological targets and pathways.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials with specific properties.

Comparison with Similar Compounds

  • (1-(4-Aminophenyl)piperidin-4-yl)methanol:

    • Similar structure but with an amino group instead of a nitro group.
    • Exhibits different chemical reactivity and biological activity.
  • (1-(4-Nitrophenyl)piperidin-3-yl)methanol:

    • Similar structure but with the hydroxymethyl group on the 3-position of the piperidine ring.
    • Displays different physical and chemical properties.

Uniqueness:

  • The combination of the nitrophenyl group and the hydroxymethyl group on the piperidine ring imparts unique chemical reactivity and biological activity to (1-(4-Nitrophenyl)piperidin-4-yl)methanol.
  • Its specific structure allows for targeted interactions with various biological molecules, making it a valuable compound in scientific research.

Properties

IUPAC Name

[1-(4-nitrophenyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-9-10-5-7-13(8-6-10)11-1-3-12(4-2-11)14(16)17/h1-4,10,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKPUSPBJFCEMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30634256
Record name [1-(4-Nitrophenyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471937-85-6
Record name [1-(4-Nitrophenyl)piperidin-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30634256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Into a 1-Neck round-bottom flask 4-(Hydroxymethyl)piperidine (6.53 g, 56.7 mmol), Potassium carbonate (7.84 g, 56.7 mmol), Acetonitrile (50 mL, 1000 mmol), and [A] 4-Fluoronitrobenzene (4.00 g, 28.3 mmol)were added. The reaction was heated at 60° C. overnight. The reaction content was poured into ice water and stirred for 30 minutes. The solid was filtered, washed with water and dried under vacuum to give [1-(4-Nitro-phenyl)-piperidin-4-yl]-methanol as an off-white solid (5.20 g, 78%). NMR 1H (DSMO-d6)-8.02 (d, 2H, J=9.40 Hz), 7.00 (d, 2H J=9.49 Hz), 4.50 (bs, 1H), 4.07 (bd, 1H, J=13.33 Hz), 3.27 (d, 1H, J=5.84 Hz), 2.94 (t, 2H), 1.80-1.95 (m, 3H), 1.02-1.13 (m, 2H)
Quantity
6.53 g
Type
reactant
Reaction Step One
Quantity
7.84 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a 0° C. solution of 1-(4-nitrophenyl)piperidine-4-carboxylic acid (1.0 g, 4.0 mmol) in tetrahydrofuran (14 mL) is added borane.tetrahydrofuran complex (1.8 M, 7 mL, 13 mmol). After completion of the dropwise addition, the coolant is removed. The mixture is stirred overnight at room temperature and re-cooled to 0° C. in an ice-water bath. Sodium hydroxide solution (1M, 6 mL) is added dropwise. The basic mixture is neutralized by the addition of saturated aqueous ammonium chloride solution. The mixture is extracted 3× with ethyl acetate, and the combined extracts were washed with saturated aqueous sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give [1-(4-nitro-phenyl)-piperidin-4-yl]-methanol.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One

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